molecular formula C17H12Cl2N2O B12621393 1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile CAS No. 922184-58-5

1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile

Cat. No.: B12621393
CAS No.: 922184-58-5
M. Wt: 331.2 g/mol
InChI Key: ZJXXHXFVXABRPV-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dichlorophenyl group, a methoxy group, and a carbonitrile group attached to an indole core. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where the corresponding bromo or chloro derivative reacts with a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as glycogen phosphorylase.

    Modulating Receptor Activity: Interacting with receptors on the cell surface or within the cell to modulate signaling pathways.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis (programmed cell death) or autophagy (cellular degradation and recycling).

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:

    1-(2,6-Dichlorophenyl)biguanide hydrochloride: Known for its antibacterial and antifungal activity.

    1-(2,6-Dichlorophenyl)oxindole: Investigated for its potential therapeutic applications.

    2,6-Dichlorophenyl-cyanoxime: Studied for its inhibitory effects on carbonyl reductase enzymes.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications.

Properties

CAS No.

922184-58-5

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-6-methoxy-2-methylindole-3-carbonitrile

InChI

InChI=1S/C17H12Cl2N2O/c1-10-13(9-20)12-7-6-11(22-2)8-16(12)21(10)17-14(18)4-3-5-15(17)19/h3-8H,1-2H3

InChI Key

ZJXXHXFVXABRPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=C(C=CC=C3Cl)Cl)C=C(C=C2)OC)C#N

Origin of Product

United States

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